Pitofenone hydrochloride
Overview
Description
Pitofenone hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is commonly used to relieve pain and spasms in smooth muscles, particularly in the gastrointestinal and urinary tracts. This compound is often combined with other medications such as fenpiverinium bromide and metamizole sodium to enhance its therapeutic effects .
Mechanism of Action
Target of Action
Pitofenone hydrochloride primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .
Mode of Action
This compound acts as a potent muscarinic receptor antagonist . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This inhibition results in the relaxation of smooth muscles, thereby relieving spasms .
Result of Action
The primary result of this compound’s action is the relief of spastic pain caused by the contraction of smooth muscles. This includes pain caused by menstrual cramps, and conditions affecting the digestive system and the urinary tract .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight should be avoided . Additionally, the compound’s action may also be affected by the physiological environment within the body, such as pH levels and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Pitofenone hydrochloride exerts a papaverin-like spasmolytic effect on the vascular and extra-vascular smooth muscles of the stomach, intestines, urinary tract, biliary tract, and uterus
Cellular Effects
The cellular effects of this compound are primarily related to its antispasmodic activity. It relieves pain and spasms of smooth muscles
Preparation Methods
Synthetic Routes and Reaction Conditions: Pitofenone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the esterification of 2-hydroxybenzoic acid with methanol to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield methyl 2-(4-chlorobenzoyl)benzoate. The final step involves the nucleophilic substitution of the chlorine atom with 2-(piperidin-1-yl)ethanol to produce pitofenone, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and validation .
Chemical Reactions Analysis
Types of Reactions: Pitofenone hydrochloride undergoes various chemical reactions, including:
Oxidation: Pitofenone can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert pitofenone to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pitofenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on smooth muscle cells and its potential as a muscle relaxant.
Medicine: Investigated for its therapeutic potential in treating conditions like menstrual cramps, gastrointestinal spasms, and urinary tract disorders.
Industry: Employed in the formulation of combination drugs for enhanced therapeutic effects
Comparison with Similar Compounds
Fenpiverinium bromide: Another antispasmodic agent often used in combination with pitofenone hydrochloride.
Metamizole sodium: A non-opioid analgesic and antipyretic that is frequently combined with this compound for enhanced pain relief.
Uniqueness: this compound is unique due to its dual action as both an antispasmodic and an analgesic. Its ability to inhibit acetylcholinesterase and target muscarinic receptors sets it apart from other similar compounds, making it highly effective in relieving smooth muscle spasms and associated pain .
Properties
IUPAC Name |
methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIFDFEDPJBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046461 | |
Record name | Pitofenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248-42-6 | |
Record name | Pitofenone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bulgarketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pitofenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOFENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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